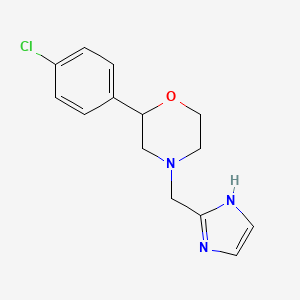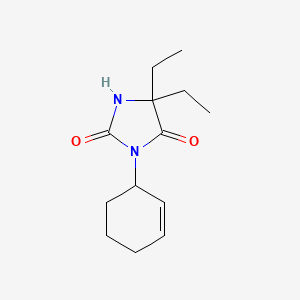![molecular formula C15H18ClN3 B7573806 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile increases the levels of GABA in the brain, which in turn reduces neuronal excitability and helps to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in GABA levels, a decrease in glutamate levels, and a reduction in the activity of the enzyme alanine transaminase. These effects are thought to contribute to the therapeutic effects of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in the treatment of epilepsy, addiction, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain. Additionally, the high potency of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile may make it difficult to titrate the dose to achieve optimal therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile. One area of interest is the development of more stable and longer-acting analogs of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile that could be used as therapeutic agents. Another area of interest is the investigation of the potential therapeutic applications of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in human clinical trials.
Synthesemethoden
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitrobenzonitrile with cyclopropylamine to form 5-chloro-2-(cyclopropylamino)benzonitrile. This intermediate is then reacted with 4-piperidone to form 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce seizure activity and increase the threshold for seizure induction. In animal models of addiction, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce anxiety-like behavior.
Eigenschaften
IUPAC Name |
5-chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c16-12-1-4-15(11(9-12)10-17)18-13-5-7-19(8-6-13)14-2-3-14/h1,4,9,13-14,18H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDPDKDAAIXNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=C(C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)


![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)

